molecular formula C6H5BrN4 B1526071 6-Bromoimidazo[1,2-a]pyrimidin-2-amine CAS No. 1103861-39-7

6-Bromoimidazo[1,2-a]pyrimidin-2-amine

Cat. No.: B1526071
CAS No.: 1103861-39-7
M. Wt: 213.03 g/mol
InChI Key: LPAHLRLNRBBDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a brominated fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile chemical building block for the synthesis of more complex molecules. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in pharmaceutical research due to its wide range of biological activities . The bromine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of derivatives. The amine group at the 2-position can also be used in condensation reactions or to form amide bonds. This scaffold is isosteric with purines, which allows derivatives to interact with various biological targets . Research into similar imidazo[1,2-a]pyrimidine structures has indicated potential for developing therapeutics in areas such as antiviral and anti-cancer applications . For instance, novel imidazo[1,2-a]pyrimidine derivatives have been studied computationally as potential inhibitors of the SARS-CoV-2 infection pathway . Handling and Safety: This compound is intended for research and laboratory use only. It is not approved for human or veterinary use. Consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-10-5(8)3-11(6)2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHLRLNRBBDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282128
Record name 6-Bromoimidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103861-39-7
Record name 6-Bromoimidazo[1,2-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103861-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, highlighting significant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyrimidine core structure, which contributes to its biological properties. The presence of the bromine atom is believed to enhance its binding affinity to biological targets due to increased lipophilicity and electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Antifungal Activity : Molecular docking studies suggest that derivatives of this compound may possess antifungal activity against Candida albicans, comparable to established antifungal agents like voriconazole .
  • Mechanism of Action : The compound's mechanism involves interaction with key enzymes or receptors in microbial cells, leading to inhibition of growth and proliferation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : In vitro assays show that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated IC50 values of 69.4 µM against PC-3 prostate cancer cells and 4.86 µM against 22Rv1 cells, indicating potential efficacy in treating resistant cancer types .
Cell LineIC50 (µM)Reference
PC-369.4
LNCaP47.8
22Rv14.86
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, particularly at low micromolar concentrations. This effect is associated with cell cycle arrest at the G2/M phase, suggesting a mechanism that disrupts normal cellular proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the imidazo or pyrimidine rings can significantly alter potency and selectivity:

  • Functional Groups : The introduction of hydroxyl (-OH) or methoxy (-OCH3) groups has been shown to enhance antiproliferative activity against various human cancer cell lines. For example, compounds with multiple -OH groups exhibited lower IC50 values in studies involving HeLa and MDA-MB-231 cell lines .

Case Studies and Clinical Relevance

Several case studies have highlighted the potential clinical applications of this compound:

  • Combination Therapy : In combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy against multidrug-resistant cancers by inhibiting P-glycoprotein-mediated drug efflux .
  • Novel Drug Development : Ongoing research aims to develop new derivatives based on this scaffold for improved pharmacological profiles and reduced toxicity.

Scientific Research Applications

Chemical Structure and Synthesis

6-Bromoimidazo[1,2-a]pyrimidin-2-amine features a fused imidazole and pyrimidine ring structure with a bromine atom at the 6-position of the imidazole ring. Its molecular formula is C7H6BrN3C_7H_6BrN_3. The compound can be synthesized through several methods, including:

  • Tandem Cyclization/Bromination: This method employs α-bromoketones and 2-aminopyridines under mild conditions, allowing for efficient generation of imidazopyridine derivatives without metal catalysts.
  • One-Pot Synthesis: Utilizing reagents like lithium hydroxide in solvents such as tetrahydrofuran (THF) and water to achieve high yields.

Biological Activities

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Properties: Studies indicate that derivatives of imidazo[1,2-a]pyrimidines possess antibacterial activity against both gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to interact with key biological targets, potentially inhibiting essential enzymes or disrupting cellular processes in pathogens .
  • Cancer Therapy: Due to its structural similarity to other bioactive compounds, this compound shows promise in cancer treatment. Research suggests it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Neurodegenerative Disease Treatment: Interaction studies have shown that this compound may bind effectively to peripheral benzodiazepine receptors, which are implicated in neurodegenerative disorders. This binding affinity could facilitate the development of imaging agents or therapeutics targeting these receptors .

Scientific Research Applications

Chemistry and Organic Synthesis:
The compound serves as a building block in organic synthesis, particularly for constructing complex molecules. Its unique structure allows chemists to explore new chemical entities with enhanced efficacy and selectivity .

Biological Studies:
In biological research, this compound is utilized to probe enzyme mechanisms and study protein interactions. Its role as a ligand for various biological targets aids in understanding disease mechanisms .

Pharmaceutical Industry:
The compound's potential applications extend to drug development, where it can be employed in the synthesis of new pharmaceuticals aimed at treating infectious diseases and cancer .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituent positions, halogenation, and ring systems, impacting properties like solubility, reactivity, and biological activity.

Compound Name Core Structure Substituents Molecular Weight LogP Notable Properties/Applications Reference
6-Bromoimidazo[1,2-a]pyridin-2-amine Imidazo[1,2-a]pyridine Br (C6), NH₂ (C2) 212.05 2.1 Intermediate for kinase inhibitors
8-Amino-6-bromo-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Br (C6), NH₂ (C8) 212.05 N/A CDK2 inhibitor candidate
6-Chloroimidazo[1,2-a]pyridin-2-amine Imidazo[1,2-a]pyridine Cl (C6), NH₂ (C2) 167.60 N/A Enhanced electronic properties vs. Br
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine Br (C6), CH₃ (C2), NH₂ (C3) 226.07 N/A Increased lipophilicity
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine Br (C6), COOEt (C2) 241.04 N/A Polar derivative for functionalization

Key Observations :

  • Halogen Effects : Bromine (Br) at C6 enhances molecular weight and electronegativity compared to chlorine (Cl), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amino Group Position: The NH₂ group at C2 (vs. C3 or C8) alters hydrogen-bonding capacity, critical for target binding in kinase inhibition .
  • Ring System: Pyrimidine cores (vs.

Physicochemical and Spectral Data

  • Melting Points : Related imidazo[1,2-a]pyrimidines exhibit high thermal stability (e.g., >300°C for benzo-fused derivatives) .
  • Spectroscopy : $^1$H NMR data for analogs (e.g., δ 7.5–8.5 ppm for aromatic protons) and IR absorption bands (e.g., 3306 cm⁻¹ for NH stretches) aid structural confirmation .

Preparation Methods

Method Using 40% Chloroacetaldehyde Aqueous Solution

  • Reagents : 2-Amino-5-bromopyrimidine, 40% monochloroacetaldehyde aqueous solution, alkali (sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate).
  • Solvent : Water, ethanol, methanol, or Virahol.
  • Conditions : Reaction temperature between 25°C and 50°C; reaction time 2 to 24 hours.
  • Procedure :
    • Mix 2-amino-5-bromopyrimidine with 40% chloroacetaldehyde aqueous solution and alkali in a selected solvent.
    • Stir the mixture at controlled temperature for the specified time.
    • After completion, concentrate the reaction mixture, extract with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and evaporate solvent.
    • Purify the crude product by recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).
  • Yields and Purity : Yields around 72%, with high purity and stable product quality.
  • Example : Using sodium bicarbonate as alkali and ethanol as solvent at 55°C for 5 hours gave 72% yield of off-white crystals with melting point 76.5–78.0°C.
Parameter Details
Starting Material 2-Amino-5-bromopyrimidine (51.9 g, 300 mmol)
Reagent 40% monochloroacetaldehyde aqueous (70.7 g, 360 mmol)
Alkali Sodium bicarbonate (30.2 g, 360 mmol)
Solvent Ethanol (66.9 g)
Temperature 55°C
Reaction Time 5 hours
Work-up Ethyl acetate extraction, water wash, drying
Yield 72%
Product Form Off-white crystalline solid
Melting Point 76.5–78.0°C

Method Using Bromoacetaldehyde Diethyl Acetal and Hydrobromic Acid

  • Reagents : 2-Amino-5-bromopyrimidine, bromoacetaldehyde diethyl acetal, hydrobromic acid aqueous solution.
  • Solvent : Ethanol/water mixture.
  • Conditions : Heating at 100°C for 8 hours.
  • Procedure :
    • Dissolve 2-amino-5-bromopyrimidine in ethanol/water.
    • Add bromoacetaldehyde diethyl acetal and hydrobromic acid.
    • Heat the mixture at 100°C for 8 hours.
    • Cool, concentrate under reduced pressure, extract with ethyl acetate, wash with saturated brine, dry, and purify by column chromatography.
  • Yield : Approximately 87%.
  • Notes : This method uses acidic conditions and a protected aldehyde source to facilitate cyclization.
Parameter Details
Starting Material 2-Amino-5-bromopyrimidine (3 g, 17.34 mmol)
Reagent Bromoacetaldehyde diethyl acetal (5.13 g, 26.01 mmol)
Acid 48% Hydrobromic acid aqueous (3 mL)
Solvent Ethanol (30 mL) and water (18 mL)
Temperature 100°C
Reaction Time 8 hours
Work-up Concentration, ethyl acetate extraction, brine wash, drying
Yield 87%
Product Form White solid powder

Alternative Synthetic Routes and Catalytic Methods

While the above methods are classical and widely used, other approaches have been explored for synthesizing imidazo[1,2-a]pyrimidines, including the 6-bromo derivative.

One-Pot Multi-Component Reactions

  • Multi-component condensations involving 2-aminopyridines or aminopyrimidines with aldehydes and isonitriles or alkynes have been reported for related imidazo[1,2-a]pyridine derivatives.
  • These methods offer operational simplicity but have limited direct application to this compound synthesis specifically.

Microwave-Assisted Synthesis

  • Microwave irradiation has been used to accelerate reactions involving 6-bromoimidazo[1,2-a]pyrimidine derivatives.
  • For example, coupling reactions of 6-bromoimidazo[1,2-a]pyrimidine with amines or boronic acids under microwave heating in sealed tubes at elevated temperatures (120–150°C) have been demonstrated.
  • These methods focus on derivatization rather than initial synthesis but indicate the compound’s stability and reactivity under microwave conditions.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclocondensation with chloroacetaldehyde (alkaline) 2-Amino-5-bromopyrimidine, 40% chloroacetaldehyde, alkali (NaHCO3) 25–55°C, 2–24 h, ethanol/water 72 Mild conditions, easy work-up, recrystallization purification
Cyclocondensation with bromoacetaldehyde diethyl acetal (acidic) 2-Amino-5-bromopyrimidine, bromoacetaldehyde diethyl acetal, HBr 100°C, 8 h, EtOH/H2O 87 Requires acidic conditions, column chromatography purification
Microwave-assisted coupling (derivatization) 6-Bromoimidazo[1,2-a]pyrimidine, amines or boronic acids 120–150°C, 20–30 min, sealed tube Variable Used for derivatives, not initial synthesis

Research Findings and Practical Considerations

  • The alkaline cyclocondensation method provides a balance of mild conditions, operational simplicity, and good yield, making it suitable for both laboratory and industrial scale synthesis.
  • The acidic method using bromoacetaldehyde diethyl acetal achieves higher yields but requires careful handling of hydrobromic acid and chromatographic purification.
  • Recrystallization solvents such as ethyl acetate and normal hexane mixtures effectively purify the product.
  • Alkali choice affects reaction rate and yield; sodium bicarbonate is commonly preferred for mildness.
  • Reaction temperature control between ambient and moderate heating (25–55°C) is crucial for optimal yield and purity.
  • The compound’s stability under microwave irradiation allows for further functionalization post-synthesis but is less relevant for the initial preparation of the parent compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromoimidazo[1,2-a]pyrimidin-2-amine, and what key reagents are involved?

  • Methodology : The compound is typically synthesized via condensation reactions between 2-aminopyrimidine and brominated intermediates. For example, one route involves reacting 2-aminopyrimidine with ethylene halohydrins (e.g., bromoethanol) under acidic conditions, followed by cyclization . Another method employs thioacetamide or thiourea with bromoacetyl derivatives to form the imidazo[1,2-a]pyrimidine core .
  • Key Reagents : Bromoacetylphenyl derivatives, ethylene halohydrins, and thioacetamide. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bromine integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₆H₅BrN₄: ~212.97) .
  • X-ray Crystallography : Single-crystal diffraction to resolve atomic positions and confirm stereoelectronic effects .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) and elemental analysis for Br content (~37.5%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict transition states and thermodynamic stability of intermediates. For example, Fukui function analysis identifies nucleophilic/electrophilic sites for bromine substitution .
  • Case Study : Ionic liquid-assisted synthesis ([BMIM][BF₄]) improves regioselectivity in imidazo[1,2-a]pyrimidine formation by stabilizing charged intermediates .

Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyrimidine derivatives?

  • Data Cross-Validation :

  • HMBC Correlations : Confirm through-bond coupling between H-2 (imidazole) and C-6 (pyrimidine) to validate regiochemistry .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) in DMSO-d₆ or CDCl₃ .
    • Contradiction Example : Discrepancies in NOE (Nuclear Overhauser Effect) signals due to planar rigidity may require X-ray validation .

Q. How can structure-activity relationships (SARs) guide the design of bioactive imidazo[1,2-a]pyrimidin-2-amine derivatives?

  • Methodology :

  • Molecular Docking : Screen against targets like VEGF receptor-2 (PDB: 4ASD) to prioritize substitutions at C-6 (bromine) or C-2 (amine) .
  • ADMET Predictions : Use SwissADME to assess logP (~2.7), PSA (~56.2 Ų), and blood-brain barrier permeability .
    • Case Study : Bromine enhances lipophilicity and binding to hydrophobic pockets, while the amine group enables hydrogen bonding with catalytic residues .

Experimental Design Considerations

Q. What are the critical factors in scaling up imidazo[1,2-a]pyrimidine synthesis without compromising yield?

  • Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require strict temperature control to avoid side reactions .
  • Catalyst Screening : Pd/C or CuI for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C-6 .
    • Scale-Up Challenges : Exothermic cyclization steps necessitate slow reagent addition and in-line IR monitoring .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : Bromine’s electron-withdrawing nature activates the imidazo[1,2-a]pyrimidine core for nucleophilic aromatic substitution (SNAr) at C-6. For example, Suzuki coupling with aryl boronic acids proceeds efficiently under Pd(PPh₃)₄ catalysis .
  • Experimental Validation : Compare reaction rates with non-brominated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.